REACTION_CXSMILES
|
[Cl:1][C:2]1C(C#N)=[N:4][CH:5]=[CH:6][CH:7]=1.C([O:12][CH2:13][CH3:14])C.Cl.[CH2:16]1COCC1>>[C:13]([C:14]1[C:2]([Cl:1])=[CH:7][CH:6]=[CH:5][N:4]=1)(=[O:12])[CH3:16]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=CC1)C#N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
48 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
stir in an ice bath for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cool in an ice bath
|
Type
|
ADDITION
|
Details
|
Pour the reaction mixture over ice cold water
|
Type
|
EXTRACTION
|
Details
|
Extract the reaction mixture with EtOAc (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
Filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate under vacuum
|
Type
|
FILTRATION
|
Details
|
filter through a pad of silica gel using 20% ethyl acetate/hexane as eluent
|
Type
|
CUSTOM
|
Details
|
Removal of solvent under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |